Cas no 923232-82-0 (N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}acetamide)

N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide is a structurally complex spirocyclic compound featuring a fused diazaspiro framework. Its key advantages include a rigid spirocyclic core, which enhances conformational stability, and the presence of a fluorophenyl moiety, contributing to potential bioactivity and binding selectivity. The 2,4-dioxo-1,3,8-triazaspiro[4.5]decane scaffold offers synthetic versatility for further derivatization, while the acetamide linker provides flexibility in molecular interactions. This compound is of interest in medicinal chemistry for its potential as a pharmacophore in targeting specific enzymatic or receptor-based pathways, particularly where spirocyclic systems are advantageous for steric and electronic modulation.
N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}acetamide structure
923232-82-0 structure
Product name:N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}acetamide
CAS No:923232-82-0
MF:C16H19FN4O3
MW:334.345466852188
CID:6576335

N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}acetamide
    • N-(4-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
    • Inchi: 1S/C16H19FN4O3/c1-20-14(23)16(19-15(20)24)6-8-21(9-7-16)10-13(22)18-12-4-2-11(17)3-5-12/h2-5H,6-10H2,1H3,(H,18,22)(H,19,24)
    • InChI Key: GQKRGQJLWUQSHO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(F)C=C1)(=O)CN1CCC2(NC(=O)N(C)C2=O)CC1

N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2235-0021-2μmol
N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide
923232-82-0 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2235-0021-3mg
N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide
923232-82-0 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2235-0021-4mg
N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide
923232-82-0 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2235-0021-2mg
N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide
923232-82-0 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2235-0021-1mg
N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide
923232-82-0 90%+
1mg
$81.0 2023-05-16

Additional information on N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}acetamide

Comprehensive Analysis of N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide (CAS No. 923232-82-0)

The compound N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide (CAS No. 923232-82-0) is a structurally unique molecule with significant potential in pharmaceutical and biochemical research. Its intricate spirocyclic architecture and fluorophenyl moiety make it a subject of interest for drug discovery, particularly in targeting enzymes and receptors involved in neurological and metabolic disorders. Researchers are increasingly focusing on its synthetic pathways and biological activity, aligning with the growing demand for novel therapeutic agents.

Recent trends in AI-driven drug design and computational chemistry have amplified the relevance of compounds like 923232-82-0. Searches for "spirocyclic compounds in drug development" and "fluorinated acetamide derivatives" have surged, reflecting the scientific community's curiosity about their structure-activity relationships. This compound’s triazaspiro core is particularly noteworthy, as it mimics natural scaffolds, offering advantages in bioavailability and target specificity.

From a synthetic perspective, N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide is synthesized via multi-step organic reactions, often involving amide coupling and cyclization strategies. Its CAS registry number (923232-82-0) ensures precise identification in chemical databases, a critical factor for patent applications and regulatory compliance. The inclusion of a 4-fluorophenyl group enhances its metabolic stability, a feature highly sought after in central nervous system (CNS) drug candidates.

In the context of green chemistry, researchers are exploring eco-friendly synthesis routes for 923232-82-0, addressing concerns about solvent waste and energy efficiency. Questions like "How to optimize spirocyclic compound synthesis?" or "Role of fluorine in drug design" dominate academic forums, underscoring the compound’s interdisciplinary appeal. Its potential applications span neurodegenerative disease research, pain management, and even oncology, though further in vivo studies are warranted.

The physicochemical properties of N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide, such as logP and hydrogen bonding capacity, are pivotal for its ADME profiling. These metrics are frequently queried in cheminformatics platforms, highlighting the compound’s relevance in preclinical development. Additionally, its crystal structure and stereochemistry are areas of active investigation, with implications for polymorph control in formulation science.

As the pharmaceutical industry shifts toward personalized medicine, compounds like 923232-82-0 offer modularity for structure-activity optimization. Its 8-yl}acetamide backbone serves as a versatile template for medicinal chemistry modifications, resonating with searches for "scaffold hopping in drug discovery." Collaborative efforts between academia and biotech firms are accelerating its exploration, fueled by advancements in high-throughput screening and fragment-based design.

In summary, N-(4-fluorophenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide (CAS No. 923232-82-0) exemplifies the convergence of innovative synthetic chemistry and therapeutic potential. Its study addresses both fundamental scientific questions and practical challenges in drug development, making it a compelling candidate for future research investments.

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